molecular formula C15H14BrNO3 B5542449 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide

2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No. B5542449
M. Wt: 336.18 g/mol
InChI Key: IDELESPPVWIDIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide involves multistep synthetic routes, starting from readily available starting materials. For example, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized from p-acetamidophenol via alkylation and nitration, highlighting the adaptability of such synthetic approaches for related compounds (Zhang Da-yang, 2004). Another example includes the synthesis of polymers with pharmacological activity from methacrylic derivatives, showcasing the versatility in modifying the core structure for various applications (J. S. Román & A. Gallardo, 1992).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallography and spectroscopic methods. For instance, the crystal structure of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide reveals specific angles between substituents and the benzene ring, providing insight into the spatial arrangement that could influence the reactivity and properties of similar molecules (Yonas Habtegiorghies Belay et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives highlight the reactivity of the acetamide group and the influence of substituents on chemical behavior. For instance, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide showcases the potential transformations that acetamide derivatives can undergo (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).

Physical Properties Analysis

The physical properties, such as crystal structure and intermolecular interactions, of related compounds provide valuable information. For example, 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide displays specific dihedral angles and hydrogen bonding patterns in its crystal structure, which could inform the design and synthesis of 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide (Zhu-Ping Xiao et al., 2009).

Chemical Properties Analysis

The chemical properties of acetamide derivatives are influenced by their molecular structure. Studies on related compounds, such as N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, provide insights into reactivity, highlighting the effects of different substituents on the acetamide backbone (Gao Yonghong, 2009).

Scientific Research Applications

Cytotoxic and Pharmacological Properties

  • A study by Rani et al. (2016) reports the synthesis of derivatives similar to 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide, highlighting their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds showed activities comparable with standard drugs, with their activity attributed to the presence of bromo, tert-butyl, and nitro groups.

Environmental Impact and Degradation Studies

  • Li et al. (2015) investigated the impact of halide ions, including bromide, on the degradation of acetaminophen in advanced oxidation treatments. The study, available at Consensus, found that bromide ions influenced the degradation rate by promoting the formation of Br2-, which reacts slower than OH radicals. This research helps understand how bromide, a component of 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide, affects environmental processes.

Synthesis and Stereochemistry in Polymer Derivatives

  • The synthesis and stereochemistry of polymer derivatives involving 4-methoxyphenylacetic acid, a component structurally related to 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide, were explored by Román and Gallardo (1992). Their research provides insights into the polymerization of methacrylic derivatives, relevant for understanding the behavior of similar acetamide compounds in polymer contexts.

Antimicrobial and Antioxidant Activities

  • Research by Fuloria et al. (2014) on Schiff bases and Thiazolidinone derivatives of bromophenols, similar to 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide, demonstrates significant antibacterial and antifungal activities. This suggests potential antimicrobial applications for acetamide derivatives.

Metabolism and Biomedical Implications

  • The metabolism of compounds like 4-bromo-2,5-dimethoxyphenethylamine in rats, which shares structural elements with 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide, was studied by Kanamori et al. (2002). Understanding these metabolic pathways can provide insights into the biotransformation of similar compounds in biological systems.

Mechanism of Action

Without specific context (such as the compound’s use in a drug or a chemical reaction), it’s difficult to discuss the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide” would require appropriate safety measures. The specific safety and hazard information would depend on various factors, including the compound’s reactivity, toxicity, and environmental impact .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it could have applications in fields like medicinal chemistry if it exhibits biological activity .

properties

IUPAC Name

2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-13-8-4-12(5-9-13)17-15(18)10-20-14-6-2-11(16)3-7-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDELESPPVWIDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide

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